Relevance: Sorafenib shares a crucial structural feature with the target compound N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide: the presence of a 4-chloro-3-(trifluoromethyl)phenyl group attached to a urea or amide nitrogen atom. This shared moiety suggests potential similarities in their binding interactions with target proteins, particularly those containing kinase domains. Several articles in the provided literature describe various aspects of sorafenib, including its synthesis, different polymorphic forms, and a method for preparing its tosylate salt. [, , , , , , , , , , , ]
CHMFL-KIT-8140
Relevance: Although the specific structure of CHMFL-KIT-8140 is not provided in the article, it is described as the basis for developing CHMFL-KIT-64 through a "type II kinase inhibitor binding element hybrid design approach." [] This approach implies that CHMFL-KIT-8140 likely possesses structural elements common to type II kinase inhibitors. Given that the target compound, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, also incorporates a known kinase-targeting group (4-chloro-3-(trifluoromethyl)phenyl), it is possible that CHMFL-KIT-8140 shares some structural similarities with it, especially within the kinase-binding region.
Relevance: CHMFL-KIT-64 was designed using CHMFL-KIT-8140 as a starting point and incorporating elements of type II kinase inhibitors. [] While its precise structure remains undisclosed, the fact that both CHMFL-KIT compounds target c-KIT kinase suggests they might share structural motifs conducive to kinase inhibition. The target compound, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, also contains a group known to interact with kinases (4-chloro-3-(trifluoromethyl)phenyl). Therefore, it is plausible that CHMFL-KIT-64 and the target compound share structural similarities, particularly within their kinase-binding domains.
Compound Description: This compound is a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It is being investigated for its potential use in the development of medications for treating diseases mediated by VEGFR-2.
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) and CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide)
Compound Description: CTPB and CTB are activators of the p300 histone acetyltransferase (HAT) enzyme. [] CTPB is a more potent activator of p300 HAT than CTB, likely due to its interaction with the pentadecyl chain of p300.
Compound Description: This compound is classified as a RAF kinase inhibitor. [] It shows potential in treating RAF kinase-mediated diseases, including cancer. The invention specifically highlights its tosylate salt as a pharmaceutically acceptable form.
Compound Description: This compound exhibits inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. []
MMV665953 (1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea) and MMV665807 (5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide)
Compound Description: MMV665953 and MMV665807 are compounds that demonstrate potent bactericidal activity against Staphylococcus aureus biofilms. [] They show greater efficacy compared to conventional antibiotics in eradicating these biofilms, highlighting their potential as therapeutic agents for staphylococcal biofilm-related infections.
Compound Description: This compound exhibits potential medical applications due to its biological activities. [] Its synthesis involves a multi-step process using 4-chloro-7-fluoro-6-nitro-quinazoline as a key intermediate.
Relevance: While the core structure of lapatinib differs from that of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide, both compounds demonstrate activity related to kinases. Lapatinib is a known tyrosine kinase inhibitor, [, , ] while the target compound incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety often found in kinase inhibitors. This shared focus on kinases, albeit through different structural classes, suggests a possible commonality in their mechanisms of action or their interactions with cellular signaling pathways.
Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (fXa). [] Its mechanism of action involves preventing the formation of the prothrombinase complex, ultimately inhibiting the coagulation cascade. DPC423 exhibits favorable pharmacokinetic properties and has undergone extensive metabolism studies, revealing various metabolic pathways, including the formation of unusual glutamate conjugates.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.